2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride
Overview
Description
2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride is an organic compound that features a brominated aromatic ring, an acetamide group, and a propylaminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride typically involves multiple steps. One common route includes the bromination of a phenolic precursor, followed by the introduction of the propylaminomethyl group through a Mannich reaction. The final step involves the formation of the acetamide group via an amide coupling reaction. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the acetamide group can form specific interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The propylaminomethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Chloro-2-(propylaminomethyl)phenoxy]acetamide
- 2-[4-Fluoro-2-(propylaminomethyl)phenoxy]acetamide
- 2-[4-Iodo-2-(propylaminomethyl)phenoxy]acetamide
Uniqueness
2-[4-Bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can lead to different interaction profiles with molecular targets, potentially resulting in distinct pharmacological properties.
Properties
IUPAC Name |
2-[4-bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2.ClH/c1-2-5-15-7-9-6-10(13)3-4-11(9)17-8-12(14)16;/h3-4,6,15H,2,5,7-8H2,1H3,(H2,14,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJPSJDGWWAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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